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Abstract

Revatropate, also known as UK-112166, is a selective antimuscarinic agent that has
demonstrated a greater inhibitory effect on M1 and M3 muscarinic acetylcholine receptors
compared to the M2 subtype.[1] Developed by Pfizer Central Research, its discovery was part
of a broader effort to identify novel therapies for conditions associated with bronchoconstriction
and smooth muscle hyperreactivity. This document provides a comprehensive overview of the
available scientific and technical information regarding the discovery, mechanism of action, and
preclinical findings for Revatropate. While detailed chemical synthesis pathways and extensive
clinical trial data are not publicly available, this guide consolidates the known information to
serve as a valuable resource for researchers in the field of pharmacology and drug
development.

Discovery and Development

Revatropate (UK-112166) emerged from a research program at Pfizer Central Research
aimed at developing selective M3 muscarinic antagonists. The primary goal was to create a
compound that could effectively block the bronchoconstrictor effects of acetylcholine on M3
receptors in the airways while sparing the M2 autoreceptors that regulate acetylcholine release.
[2] This selectivity was considered crucial for avoiding the potential for paradoxical
bronchoconstriction that can occur with non-selective antagonists like ipratropium.
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The key discovery work is documented in a 1997 paper by V.A. Alabaster from Pfizer's
Department of Discovery Biology.[2] This publication positioned Revatropate as a novel
antimuscarinic agent with a promising preclinical profile for the treatment of airway obstructive
diseases.[2]

Preclinical Rationale and Findings

The development of Revatropate was based on the hypothesis that a selective M1/M3
antagonist would offer a better therapeutic window than non-selective agents. Preclinical
studies in animal models provided evidence to support this. In anesthetized guinea pigs and
conscious dogs, Revatropate demonstrated effective bronchodilator activity without causing
significant changes in heart rate, a common side effect associated with M2 receptor blockade.

[2]

A key finding from these early studies was that, unlike ipratropium, Revatropate did not
potentiate bronchoconstrictor responses induced by vagal nerve stimulation. This indicated that
the inhibitory M2 autoreceptors remained functional, preventing excessive acetylcholine
release. Early clinical studies in patients with Chronic Obstructive Airway Disease (COAD)
suggested that inhaled Revatropate was an effective and well-tolerated bronchodilator.

Chemical Structure and Properties

While a detailed synthesis pathway for Revatropate is not publicly available, its chemical
identity has been established.

» IUPAC Name: [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-[(R)-
methylsulfinyl]-2-phenylbutanoate

e Molecular Formula: C1aH27NO4S
e Synonyms: UK-112,166, UK-112166

Synthesis Pathway

A detailed, step-by-step synthesis pathway for Revatropate is not described in publicly
available literature or patents. The molecule is a complex ester of (R)-quinuclidin-3-ol, and its
synthesis would likely involve the preparation of the chiral acid side chain and its subsequent
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esterification with the quinuclidinol moiety. General methods for the synthesis of quinuclidinyl
esters are known in the patent literature but a specific process for Revatropate has not been
identified.

Mechanism of Action: Selective M1/M3 Muscarinic
Antagonism

Revatropate functions as a competitive antagonist at muscarinic acetylcholine receptors, with
a notable selectivity for the M1 and M3 subtypes over the M2 subtype. Muscarinic receptors
are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter
acetylcholine in the central and peripheral nervous systems.

The M1 and M3 receptor subtypes are coupled to Gg/11 proteins. Upon activation by
acetylcholine, these receptors initiate a signaling cascade that results in the activation of
phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into
two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3
triggers the release of intracellular calcium (Ca2*) from the endoplasmic reticulum, while DAG
activates protein kinase C (PKC). The elevated intracellular calcium levels in smooth muscle
cells, such as those in the bronchioles and the bladder, lead to muscle contraction.

By competitively blocking the binding of acetylcholine to M1 and M3 receptors, Revatropate
prevents this signaling cascade, leading to smooth muscle relaxation and a reduction in
secretions.

Receptor Selectivity Profile

The key characteristic of Revatropate is its selectivity for M1 and M3 receptors over M2
receptors. The Alabaster (1997) paper notes a significant selectivity margin.
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Tissues Used in Preclinical

Receptor Subtype Relative Selectivity .
Studies
] Guinea pig trachea, Rabbit vas
M1 ~50-fold higher than M2
deferens
) Guinea pig trachea, Rabbit vas
M3 ~50-fold higher than M2
deferens
M2 Baseline Atria

Data derived from Alabaster VA. Life Sci. 1997;60(13-14):1053-60.

Signaling Pathway Diagram
The following diagram illustrates the mechanism of M1/M3 receptor activation and its

antagonism by Revatropate.
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Experimental Protocols

Detailed experimental protocols for the synthesis of Revatropate and for the clinical trials
mentioned in the literature are not publicly available. The preclinical in vivo and in vitro
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experiments are briefly described in the 1997 Life Sciences article by V.A. Alabaster. These
involved standard pharmacological preparations for assessing muscarinic receptor activity,
such as isolated guinea pig trachea and rabbit vas deferens for M1/M3 activity, and atria for M2
activity. In vivo studies were conducted in anesthetized guinea pigs and conscious dogs to
evaluate bronchodilator effects and cardiovascular responses.

Clinical Data

While early clinical studies in COAD patients were reported to have been conducted and
showed that inhaled Revatropate was an effective and well-tolerated bronchodilator, no
guantitative data from these or any subsequent clinical trials are available in the public domain.
Therefore, a summary of clinical efficacy, pharmacokinetics, and safety in tabular format cannot
be provided.

Conclusion

Revatropate (UK-112166) is a selective M1/M3 muscarinic antagonist that showed promise in
early preclinical and clinical development for the treatment of obstructive airway diseases. Its
selectivity for M1 and M3 receptors over the M2 subtype was a key feature, suggesting a
potential for a favorable side effect profile compared to non-selective antagonists. However, a
comprehensive public record of its development, including a detailed synthesis pathway and
extensive clinical trial data, is not available. This technical guide provides a consolidated
overview of the existing knowledge on Revatropate, primarily drawing from the foundational
research published in the late 1990s. Further research and disclosure of development data
would be necessary to fully elucidate the therapeutic potential and complete profile of this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» 2. Discovery & development of selective M3 antagonists for clinical use - PubMed
[pubmed.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Revatropate: A Technical Guide to its Discovery and
Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680566#revatropate-discovery-and-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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